![molecular formula C19H30N2O2S B3716009 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3716009.png)
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Overview
Description
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with the molecular formula C19H30N2O2S and a molecular weight of 350.52 g/mol . This compound is characterized by its unique cyclohepta[b]thiophene structure, which is a seven-membered ring fused with a thiophene ring. The presence of propionamido and dipropyl groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the cyclohepta[b]thiophene core. This can be achieved through various cyclization reactions. The propionamido and dipropyl groups are then introduced through subsequent reactions, such as amidation and alkylation . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propionamido or dipropyl groups, leading to the formation of various derivatives.
Scientific Research Applications
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
2-(benzoylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: This compound has a benzoylamino group instead of a propionamido group, which may result in different chemical and biological properties.
2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide:
Biological Activity
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 331718-80-0) is a compound belonging to the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to explore the biological activity of this compound through various studies and findings.
Property | Value |
---|---|
Molecular Formula | C17H24N2O2S |
Molecular Weight | 350.52 g/mol |
LogP | 4.6277 |
Topological Polar Surface Area (TPSA) | 49.41 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 7 |
Research indicates that compounds within the cyclohepta[b]thiophene class exhibit significant antiproliferative activity against various cancer cell lines. A study conducted on a series of benzamide and urea derivatives, including related structures to our compound of interest, demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), and T47D (breast cancer).
- Key Findings :
- The compound showed submicromolar GI50 values indicating potent growth inhibition.
- Mechanistic studies revealed dose-dependent G2/M phase accumulation in A549 cells.
- Activation of caspases 3, 8, and 9 confirmed the induction of apoptosis.
Comparative Efficacy
In a comparative study against nocodazole (a known antimitotic agent), the cyclohepta[b]thiophene derivative displayed superior antiproliferative effects across multiple cell lines:
Cell Line | GI50 (μM) Nocodazole | GI50 (μM) Compound 17 |
---|---|---|
OVACAR-4 | 22.28 | 2.01 |
OVACAR-5 | 20.75 | 2.27 |
CAKI-1 | 1.11 | 0.69 |
T47D | 81.283 | 0.362 |
These results suggest that the compound is not only effective but also exhibits a broader spectrum of activity compared to existing treatments.
In Vivo Studies
In vivo efficacy was evaluated using a CT26 murine model, where the compound significantly reduced tumor growth compared to untreated controls. This highlights its potential as a candidate for further development in anticancer therapies.
Toxicological Profile
While the compound exhibits promising anticancer properties, it is crucial to assess its toxicity profile. Preliminary assessments indicate minimal cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable safety margin.
Toxicological Data Summary
Parameter | Value |
---|---|
LC50 (μM) | >100 |
Observed Toxicity | Minimal |
Properties
IUPAC Name |
2-(propanoylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-4-12-21(13-5-2)19(23)17-14-10-8-7-9-11-15(14)24-18(17)20-16(22)6-3/h4-13H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIRPRRLTXDTGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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